molecular formula C19H22N2O5S B5321520 N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide

Cat. No.: B5321520
M. Wt: 390.5 g/mol
InChI Key: PRZFTCQMFMFYSA-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonation of 2-methoxy-5-morpholin-4-ylphenylamine, followed by acylation with 2-methylbenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide.

    Reduction: Formation of N-(2-methoxy-5-morpholin-4-ylsulfanylphenyl)-2-methylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-morpholin-4-ylphenyl)-2-methylbenzamide
  • N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-chlorobenzamide
  • N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-ethylbenzamide

Uniqueness

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonyl group, in particular, enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-5-3-4-6-16(14)19(22)20-17-13-15(7-8-18(17)25-2)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFTCQMFMFYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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